molecular formula C20H19ClN4O3S2 B2362387 1-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)piperidine-4-carboxamide CAS No. 923511-55-1

1-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2362387
CAS No.: 923511-55-1
M. Wt: 462.97
InChI Key: UJLJQDXYJGTXEK-UHFFFAOYSA-N
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Description

This compound features a piperidine-4-carboxamide core substituted with a 4-chlorophenylsulfonyl group and a 4-(pyridin-2-yl)thiazol-2-yl moiety. The sulfonyl group enhances metabolic stability and binding affinity to target proteins, while the pyridinyl-thiazole fragment contributes to π-π stacking interactions in enzyme active sites. Its design aligns with multitarget drug discovery strategies, particularly in pain management and kinase inhibition .

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3S2/c21-15-4-6-16(7-5-15)30(27,28)25-11-8-14(9-12-25)19(26)24-20-23-18(13-29-20)17-3-1-2-10-22-17/h1-7,10,13-14H,8-9,11-12H2,(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLJQDXYJGTXEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC(=CS2)C3=CC=CC=N3)S(=O)(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The synthesis of 1-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)piperidine-4-carboxamide can be approached through multiple retrosynthetic pathways. Analysis reveals three primary disconnection strategies:

Primary Disconnection Strategy

The target compound can be disconnected at the amide bond between the carboxamide group and the thiazole moiety, resulting in two key building blocks:

  • 1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxylic acid
  • 4-(pyridin-2-yl)thiazol-2-amine

Alternative Disconnection Approaches

Additional disconnection strategies include:

  • Cleaving the sulfonamide bond to yield piperidine-4-carboxamide and 4-chlorobenzenesulfonyl chloride
  • Constructing the thiazole ring at a later stage of synthesis from appropriate precursors

General Synthetic Routes

Convergent Synthetic Approach

This strategy involves the separate preparation of the two key fragments followed by their coupling through amide bond formation.

![Reaction Scheme 1: Convergent Approach]

Table 1: Reagents for Convergent Synthetic Approach

Step Reaction Reagents Conditions Yield Range (%)
1 Sulfonylation 4-chlorobenzenesulfonyl chloride, base THF, 0-25°C, 4h 75-85
2 Amide coupling EDCI, DMAP CH₂Cl₂, 25°C, 5-6h 65-80
3 Thiazole formation Bromoacetyl derivative, thiourea Ethanol, reflux 60-75

Linear Synthetic Approach

This approach begins with piperidine-4-carboxylic acid and proceeds through sequential functionalization steps.

Detailed Preparation Methods

Method A: Synthesis via N-Sulfonylation and Amide Coupling

Preparation of 1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxylic acid

A mixture of piperidine-4-carboxylic acid (1.0 g, 7.7 mmol), 4-chlorobenzenesulfonyl chloride (1.9 g, 9.2 mmol), and sodium hydroxide (0.37 g, 9.2 mmol) in tetrahydrofuran (20 mL) is stirred at room temperature for 4 hours. The reaction progress is monitored by thin layer chromatography. Upon completion, the solvent is evaporated under reduced pressure. The residue is dissolved in water (20 mL) and neutralized with 4M hydrochloric acid. The resulting white precipitate is collected by filtration and purified by recrystallization from ethanol, yielding the intermediate 1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxylic acid.

Synthesis of 4-(pyridin-2-yl)thiazol-2-amine

The preparation of 4-(pyridin-2-yl)thiazol-2-amine involves the reaction between (pyridin-2-yl)ethan-1-one and thiourea in the presence of iodine as an oxidizing agent. A mixture of (pyridin-2-yl)ethan-1-one (1.0 g, 8.25 mmol), thiourea (0.63 g, 8.25 mmol), and iodine (2.1 g, 8.25 mmol) in ethanol (20 mL) is heated under reflux for 4 hours. After cooling, the reaction mixture is neutralized with aqueous sodium thiosulfate solution and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 4-(pyridin-2-yl)thiazol-2-amine.

Amide Coupling Reaction

The final step involves the coupling of 1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxylic acid with 4-(pyridin-2-yl)thiazol-2-amine. The carboxylic acid (1.0 g, 3.16 mmol) is dissolved in dry dichloromethane (15 mL), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (0.73 g, 3.8 mmol) and 4-dimethylaminopyridine (DMAP) (0.04 g, 0.32 mmol) are added. The mixture is stirred for 15 minutes at room temperature, followed by the addition of 4-(pyridin-2-yl)thiazol-2-amine (0.61 g, 3.16 mmol). The reaction mixture is stirred for 5-6 hours at room temperature. Upon completion, the solvent is removed under reduced pressure, and the residue is taken in water and extracted with ethyl acetate. The organic layer is dried with anhydrous sodium sulfate, and the solvent is evaporated to get crude product, which is purified by column chromatography over silica gel using dichloromethane and methanol (1:1).

Method B: Synthesis via Thioamide Intermediate

Preparation of Piperidine-4-carbothioamide Hydrochloride

Piperidine-4-carbothioamide hydrochloride is prepared by reacting 4-cyanopiperidine hydrochloride with hydrogen sulfide and a catalytic amount of base in a suitable solvent. This reaction is carried out in a closed reaction vessel. The piperidine-4-carbothioamide obtained can be used for the synthesis of thiazole derivatives.

Thiazole Ring Formation

The thiazole ring is formed by reacting piperidine-4-carbothioamide with an appropriate α-haloketone derivative. In this case, 2-bromo-1-(pyridin-2-yl)ethan-1-one is used. A mixture of piperidine-4-carbothioamide (1.0 g, 6.8 mmol) and 2-bromo-1-(pyridin-2-yl)ethan-1-one (1.36 g, 6.8 mmol) in ethanol (20 mL) is heated under reflux for 3 hours. After cooling, the reaction mixture is neutralized with aqueous sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the corresponding thiazole derivative.

N-Sulfonylation

The final step involves the sulfonylation of the piperidine nitrogen with 4-chlorobenzenesulfonyl chloride. The thiazole derivative (1.0 g, 3.9 mmol) is dissolved in dry dichloromethane (15 mL), and triethylamine (0.65 mL, 4.7 mmol) is added. The mixture is cooled to 0-5°C in an ice bath, and 4-chlorobenzenesulfonyl chloride (0.99 g, 4.7 mmol) is added. The reaction mixture is stirred while warming to room temperature. Upon completion, the solvent is removed under reduced pressure, and the residue is taken in water and extracted with ethyl acetate. The organic layer is dried with anhydrous sodium sulfate, and the solvent is evaporated to get crude product, which is purified by column chromatography.

Method C: Alternative Approach via Alkyl-Aryl Sulfone Formation

Preparation of Alkyl-Aryl Sulfone

This method begins with the formation of an alkyl-aryl sulfone from 4-chlorothiophenol. Alkyl halide (18 mmol, 1.2 equivalents) is added dropwise over approximately 5 minutes to a solution of 4-chlorothiophenol (15 mmol, 1.0 equivalent) and triethylamine (2.5 mL, 18 mmol, 1.2 equivalents) in acetonitrile (75 mL, 0.2 M in aryl thiol) at 0°C, and the mixture is stirred while warming to room temperature. Upon consumption of the aryl thiol, the solvent is evaporated, and the residue is dissolved in ethyl acetate (100 mL). The resulting solution is washed with water (twice) and brine (once), and the organic layer is dried over sodium sulfate and concentrated. The crude alkyl-aryl sulfide is used without further purification.

Oxidation to Sulfone

A solution of potassium permanganate (3.56 g, 22.5 mmol, 1.5 equivalents) in water (150 mL) is added over approximately 5 minutes to a solution of the alkyl-aryl sulfide (≤15 mmol) in a suitable solvent. The mixture is stirred at room temperature for several hours. Upon completion, the mixture is filtered, and the filtrate is extracted with ethyl acetate. The organic layer is washed with water and brine, dried over sodium sulfate, and concentrated. The residue is purified by silica-gel chromatography or recrystallization to afford the alkyl-aryl sulfone.

Optimization Strategies and Considerations

Amide Coupling Optimization

The amide coupling step can be optimized by careful selection of coupling reagents. While EDCI/DMAP is described in the above methods, alternative reagents such as HATU, PyBOP, or T3P may provide improved yields and reduce side reactions. The reaction conditions should be optimized based on the specific reagents used.

Thiazole Ring Formation Considerations

The formation of the thiazole ring is a critical step that can be optimized by adjusting reaction temperature and time. Careful control of these parameters can lead to improved yields and reduced side product formation. Additionally, the choice of solvent and base can significantly impact the efficiency of this transformation.

Purification Strategies

Column chromatography over silica gel using dichloromethane and methanol (1:1) is commonly employed for the purification of the final product. However, alternative purification methods such as recrystallization from appropriate solvent systems may also be effective and can sometimes provide higher purity material with less effort.

Reaction Monitoring

Monitoring the progress of each reaction by thin layer chromatography, HPLC, or other analytical techniques is essential for determining the optimal reaction time and ensuring complete conversion. This is particularly important for the amide coupling and sulfonylation steps, which may require careful adjustment of reaction conditions based on monitoring results.

Analytical Characterization

The synthesized this compound should be characterized using various analytical techniques to confirm its structure and purity.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR and 13C NMR spectra provide essential structural information. Key signals in the 1H NMR spectrum would include:

  • Aromatic protons from pyridine, thiazole, and chlorophenyl rings
  • Piperidine ring protons
  • Amide NH proton
Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups:

  • Amide C=O stretching (~1650-1670 cm-1)
  • Sulfonamide S=O stretching (~1350 and ~1150 cm-1)
  • N-H stretching (~3200-3400 cm-1)
Mass Spectrometry

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), can confirm the molecular formula and provide additional structural information through fragmentation patterns.

Purity Analysis

The purity of the final product can be assessed using:

  • High-Performance Liquid Chromatography (HPLC)
  • Elemental analysis
  • Melting point determination

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using amines or thiols in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of sulfonyl chlorides or sulfonic acids.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Anticancer Properties
Research indicates that derivatives of this compound may possess anticancer properties. Compounds with similar structural features have been explored for their effects on various cancer cell lines, suggesting a potential role in cancer chemotherapy. The sulfonamide moiety is particularly noted for enhancing the interaction with biological targets involved in cancer progression. For example, studies have shown that compounds similar to this one exhibit cytotoxic activity against numerous human cancer cell lines, including colon, breast, and cervical cancer .

Antibacterial Properties
Compounds analogous to 1-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)piperidine-4-carboxamide have demonstrated significant antibacterial activity against various bacterial strains. Preliminary studies indicate moderate to strong efficacy against pathogens such as Salmonella typhi and Bacillus subtilis. The structural characteristics suggest potential interactions with bacterial cell walls or critical enzymes necessary for bacterial survival .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes relevant to various diseases. Notably, it has shown promising results as an acetylcholinesterase inhibitor, which is vital for conditions like Alzheimer's disease. Additionally, it exhibits strong inhibitory activity against urease, which can be beneficial in treating infections caused by urease-producing bacteria .

Case Studies

Antibacterial Screening
In one study, several compounds based on the piperidine framework were synthesized and evaluated for their antibacterial activity against multiple strains. The most active derivatives demonstrated IC50 values comparable to established antibiotics, indicating their potential as therapeutic agents .

Enzyme Binding Studies
In silico docking studies have been conducted to assess the binding affinity of these compounds to target enzymes such as acetylcholinesterase and urease. Results indicated favorable interactions that support their potential as therapeutic agents in neurodegenerative diseases and infections caused by urease-producing bacteria .

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The sulfonyl group and the pyridinylthiazolyl moiety play crucial roles in this interaction, leading to the modulation of biological pathways. Further research is needed to fully elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of N-substituted piperidine-4-carboxamides with sulfonyl and heteroaromatic substituents. Below is a detailed comparison with analogs from the literature:

Key Findings

Sulfonyl Substituent Effects: Electron-withdrawing groups (e.g., 2,4-dichlorophenyl, 3,5-difluorophenyl) correlate with lower yields (28–53%), likely due to steric hindrance or reduced nucleophilicity during sulfonylation . Electron-donating groups (e.g., 2,4-dimethylphenyl) improve yields (75%) by stabilizing reactive intermediates .

Thiazole Substituent Effects :

  • Benzo[d]thiazol-2-yl analogs () exhibit broad pharmacological relevance but may suffer from solubility issues due to increased hydrophobicity.
  • Pyridin-2-yl substitution (target compound) introduces a hydrogen-bond acceptor, enhancing target engagement compared to pyridin-4-yl isomers () .

Synthetic Methodology :

  • The target compound’s synthesis likely follows a route similar to , involving coupling of a sulfonyl chloride with a piperidine intermediate and subsequent amidation.
  • Yields for pyridinyl-thiazole derivatives (e.g., ) are comparable to halogenated analogs but higher than heavily substituted systems (e.g., 2,4,6-trifluorophenyl, 16% yield) .

Research Implications

  • Pharmacological Potential: The target compound’s 4-chlorophenylsulfonyl and pyridin-2-yl-thiazole groups may synergize in multitarget inhibition (e.g., COX-2, kinases), as suggested by structural parallels in .
  • Optimization Strategies : Substituting the sulfonyl group with bulky electron-donating substituents (e.g., 2,4-dimethylphenyl) could improve synthetic accessibility, while fluorinated variants (e.g., 3,5-difluorophenyl) might enhance metabolic stability .

Biological Activity

The compound 1-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)piperidine-4-carboxamide is a synthetic derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis of the Compound

The synthesis of this compound involves several steps, typically starting from readily available precursors such as piperidine derivatives and chlorosulfonic acid. The general synthetic route includes:

  • Formation of the sulfonamide : Reaction of 4-chlorophenylsulfonyl chloride with piperidine to form the sulfonamide linkage.
  • Thiazole and pyridine incorporation : Subsequent reaction with thiazole and pyridine derivatives to introduce the desired heterocyclic moieties.
  • Final modifications : Carboxamide formation through standard amide coupling techniques.

The synthetic pathway can be summarized as follows:

StepReactionReagentsConditions
1Sulfonamide formation4-chlorophenylsulfonyl chloride + piperidinepH 10, stirred for 4 hours
2Thiazole incorporationThiazole derivative + sulfonamideReflux in solvent
3Carboxamide formationCoupling agent + amineStandard amide coupling conditions

Biological Activity

The biological activity of This compound has been evaluated in various studies, highlighting its potential in multiple therapeutic areas:

Anticancer Activity

Recent studies indicate that derivatives of this compound exhibit significant anticancer properties, particularly against glioblastoma cell lines. For instance, a related compound demonstrated low micromolar activity against the kinase AKT2/PKBβ, which is crucial in glioma malignancy. This suggests that similar derivatives could inhibit tumor growth effectively while showing reduced cytotoxicity towards normal cells .

Antimicrobial Properties

The compound has also been assessed for its antimicrobial activity. In vitro studies have shown that it possesses antibacterial properties against various strains, including resistant bacteria. The mechanism appears to involve inhibition of bacterial enzymes critical for cell wall synthesis .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory effects. It was found to inhibit LPS-induced nitric oxide (NO) secretion in mouse macrophages, indicating potential use in treating inflammatory diseases .

Case Studies

  • Study on Anticancer Activity :
    • A study screened a series of compounds related to this structure against glioblastoma cells. The results indicated that certain modifications enhanced potency significantly with an EC50 value lower than 10 µM against cancer cells while maintaining low toxicity towards non-cancerous cells .
  • Antimicrobial Assessment :
    • Another research evaluated the antibacterial efficacy of synthesized derivatives against E. coli and S. aureus, reporting a minimum inhibitory concentration (MIC) as low as 5 µg/mL for some compounds, demonstrating their potential as new antibiotics .

Q & A

Q. How to evaluate stability under physiological conditions?

  • Forced degradation studies : Expose to pH 1–13 buffers, heat (40°C), and light (ICH Q1B guidelines) .
  • Plasma stability assays : Incubate with human plasma (37°C, 24 hr) and quantify degradation via LC-MS .

Methodological Tables

Key Reaction Parameters Optimal Conditions References
Sulfonylation temperature0–5°C in DCM
Thiazole coupling catalystPd(PPh3)4, K2CO3 in DMF
HPLC purity criteria≥95% (254 nm)
Common Spectral Data Signals References
1H NMR (sulfonyl proton)δ 3.2–3.5 (m, 2H)
13C NMR (thiazole C-2)δ 165–170 ppm

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